Bienvenue dans la boutique en ligne BenchChem!

2-(3-Amino-5-methyl-1H-pyrazol-1-yl)-N-methylpropanamide

Hydrogen bonding Druglikeness Permeability

2-(3-Amino-5-methyl-1H-pyrazol-1-yl)-N-methylpropanamide (CAS 1697953-06-2) is an organic compound belonging to the aminopyrazole amide class, with the molecular formula C8H14N4O and a molecular weight of 182.22 g/mol. It is commercially available for research purposes, with suppliers such as Leyan offering a minimum purity specification of 95%.

Molecular Formula C8H14N4O
Molecular Weight 182.22 g/mol
Cat. No. B13067149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Amino-5-methyl-1H-pyrazol-1-yl)-N-methylpropanamide
Molecular FormulaC8H14N4O
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C(C)C(=O)NC)N
InChIInChI=1S/C8H14N4O/c1-5-4-7(9)11-12(5)6(2)8(13)10-3/h4,6H,1-3H3,(H2,9,11)(H,10,13)
InChIKeyJIVGVIYMNGLDHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Amino-5-methyl-1H-pyrazol-1-yl)-N-methylpropanamide: Core Properties and Analytical Profile for Research Procurement


2-(3-Amino-5-methyl-1H-pyrazol-1-yl)-N-methylpropanamide (CAS 1697953-06-2) is an organic compound belonging to the aminopyrazole amide class, with the molecular formula C8H14N4O and a molecular weight of 182.22 g/mol . It is commercially available for research purposes, with suppliers such as Leyan offering a minimum purity specification of 95% . The compound features a 3-amino-5-methylpyrazole core N1-substituted with an N-methylpropanamide side chain, distinguishing it from close analogs by its specific amide substitution and regiochemistry.

Why Aminopyrazole Propanamides Are Not Interchangeable: Structural Determinants of 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)-N-methylpropanamide Differentiation


Within the aminopyrazole propanamide family, seemingly minor structural changes—such as the position of the amino group on the pyrazole ring, the length of the amide side chain, or N-methylation of the amide—can profoundly alter hydrogen-bonding capacity, lipophilicity, and metabolic stability. The pyrazol-1-yl-propanamide scaffold has been specifically explored in medicinal chemistry for selective androgen receptor degrader (SARD) activity, where the precise arrangement of substituents governs both degradation potency and oral bioavailability [1]. Generic or in-class substitution without comparative data therefore risks unpredictable changes in target engagement, ADME properties, and synthetic tractability.

Quantitative Differentiation Evidence for 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)-N-methylpropanamide Against Closest Analogs


Hydrogen-Bond Donor Count vs. N,N-Dimethylpropanamide Analog: Impact on Permeability and Solubility

The target compound possesses two hydrogen-bond donors (HBDs: the primary amine on the pyrazole and the secondary amide NH). Its closest commercially available analog, 2-(3-Amino-5-methylpyrazol-1-yl)-N,N-dimethylpropanamide (CAS 1694102-26-5), has only one HBD due to the tertiary amide . This difference directly influences oral bioavailability potential, as compounds exceeding 1 HBD generally exhibit reduced passive membrane permeability according to Lipinski's rule-based druglikeness analysis [1].

Hydrogen bonding Druglikeness Permeability

Secondary Amide vs. Primary Amide: Metabolic Stability and Synthetic Utility Differentiation from Acetamide Analog

The target compound bears an N-methyl secondary amide, whereas the shorter-chain analog 2-(3-amino-5-methylpyrazol-1-yl)-N-methylacetamide (CAS 1379199-36-6) and the chain-shortened primary amide 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide (CAS 1170626-07-9) feature different amide substitution and chain length [1]. N-methylation of amides is known to increase metabolic stability by reducing susceptibility to amidase-mediated hydrolysis, and the propanamide chain provides an additional methylene unit that can influence conformational flexibility and lipophilicity relative to acetamide analogs [2].

Metabolic stability Amide bond Synthetic handle

Molecular Weight and Lipophilicity Differentiation from N,N-Dimethyl Analog for CNS vs. Peripheral Target Prioritization

The target compound (MW 182.22 g/mol) is 14.03 g/mol lighter than its N,N-dimethylpropanamide analog (MW 196.25 g/mol) and contains one fewer carbon atom . In the context of CNS drug design, where optimal molecular weight is typically below 300 g/mol, the lower MW of the target compound, combined with its secondary amide character, suggests a more favorable starting point for CNS penetration optimization compared to the larger, more lipophilic dimethyl analog, based on established correlations between MW, logP, and blood-brain barrier permeability [1]. However, no experimental logP or CNS penetration data are available for either compound.

CNS drug design Lipophilicity Molecular weight

Regioisomeric Differentiation: 2-(Pyrazol-1-yl) vs. 3-(Pyrazol-1-yl) Propanamide Connectivity

The target compound has the propanamide side chain attached at the 1-position of the pyrazole ring with a 2-carbon spacer (2-substituted propanamide). In contrast, the regioisomer 3-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylpropanamide (CAS 1699358-35-4) has the amide attached via a 3-carbon spacer (3-substituted propanamide) . In the pyrazol-1-yl-propanamide SARD series, the length and position of the amide linker relative to the pyrazole B-ring directly influence androgen receptor degradation potency, with sub-nanomolar IC50 values reported for optimized analogs [1]. A single methylene unit shift can alter the spatial orientation of the amide carbonyl, affecting critical hydrogen-bond interactions with the target protein.

Regioisomerism Target binding SAR

Recommended Research and Industrial Application Scenarios for 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)-N-methylpropanamide


Synthetic Intermediate for Selective Androgen Receptor Degrader (SARD) Lead Optimization

The pyrazol-1-yl-propanamide core of this compound serves as a key intermediate scaffold for constructing SARD molecules, a class that has demonstrated 80% tumor growth inhibition in enzalutamide-resistant prostate cancer xenograft models at optimized leads [1]. The secondary amide and free amine provide orthogonal synthetic handles for further functionalization, enabling the installation of aryl B-rings necessary for AR degradation activity. Researchers optimizing novel antiandrogens should select this compound over the N,N-dimethyl analog when a reactive amide NH is required for subsequent coupling or when reduced lipophilicity is desired for pharmacokinetic tuning.

Fragment-Based Drug Discovery Targeting CNS-Relevant Proteins

With a molecular weight of 182.22 g/mol—well within fragment library guidelines (<250 g/mol)—and balanced hydrogen-bond donor/acceptor capacity, this aminopyrazole amide serves as a viable fragment hit for targets where pyrazole-based hydrogen bonding is productive [1]. Its lower MW and carbon count relative to the N,N-dimethyl analog (MW 196.25) make it preferable for CNS-focused fragment screens, where maintaining low molecular weight and moderate lipophilicity is critical for identifying brain-penetrant starting points .

Chemical Biology Probe for Methyltransferase Target Engagement Studies

Aminopyrazole-containing compounds have been reported to interact with protein arginine methyltransferases (PRMTs), a target class implicated in oncology [1]. The preserved primary amine on the pyrazole ring of this compound mimics the guanidinium group of arginine substrates, potentially enabling competitive binding to PRMT active sites. The secondary amide side chain provides a vector for linker attachment without ablating the critical amine pharmacophore, making this compound a candidate for developing PRMT-focused chemical probes or affinity reagents . However, direct binding data for this specific compound is not publicly available, and users should conduct their own target engagement assays.

Structure-Activity Relationship (SAR) Studies of Pyrazole Amide Hydrogen-Bond Networks

The dual hydrogen-bond donor capacity (2 HBD) of the target compound, conferred by the primary amine and secondary amide NH, distinguishes it from the mono-HBD N,N-dimethyl analog (1 HBD only) [1]. This makes the compound uniquely suited for SAR campaigns investigating the role of hydrogen-bond donor count on target affinity, selectivity, and permeability. Systematic comparison of matched molecular pairs—target compound vs. N,N-dimethyl analog vs. primary amide regioisomer—can yield quantitative structure-property relationship (QSPR) models with broad applicability across aminopyrazole chemical space .

Quote Request

Request a Quote for 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)-N-methylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.